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Inosine-5'-monophosphate sodium salt -

Inosine-5'-monophosphate sodium salt

Catalog Number: EVT-12592206
CAS Number:
Molecular Formula: C10H11N4Na2O8P
Molecular Weight: 392.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Inosine-5'-monophosphate sodium salt can be synthesized through various methods. One common approach involves the enzymatic conversion of adenosine triphosphate to inosine monophosphate via the enzyme adenylate kinase. This process typically requires specific conditions such as pH control and temperature regulation to ensure optimal enzymatic activity.

Another method of synthesis includes chemical phosphorylation of inosine using phosphoric acid derivatives under controlled conditions. The technical details of this synthesis include:

  • Reagents: Inosine, phosphoric acid or its derivatives.
  • Conditions: The reaction may require heating or the presence of catalysts to facilitate the phosphorylation.
  • Purification: Post-synthesis, the product is usually purified via crystallization or chromatography techniques to achieve the desired purity level.
Molecular Structure Analysis

The molecular structure of inosine-5'-monophosphate sodium salt features a ribose sugar backbone with a phosphate group attached at the 5' position and a purine base (inosine) at the 1' position. The stereochemistry of the ribose sugar is critical for its biological function.

Structural Data

  • Appearance: Typically appears as a white to pale cream crystalline powder.
  • InChI Key: AANLCWYVVNBGEE-WCYUCLFNNA-L
  • SMILES Notation: [Na+].[Na+].O[C@@H]1C@@HOC@HN1C=NC2=C1N=CNC2=O .
Chemical Reactions Analysis

Inosine-5'-monophosphate sodium salt participates in several biochemical reactions:

  1. Dephosphorylation: It can be converted into inosine by the action of nucleotidases.
  2. Conversion to Xanthosine Monophosphate: Inosine-5'-monophosphate is a substrate for inosine monophosphate dehydrogenase, which catalyzes its conversion into xanthosine monophosphate in the purine nucleotide cycle .
  3. Phosphorylation Reactions: It can also undergo phosphorylation to form di- and triphosphate derivatives.

These reactions are essential for nucleotide metabolism and energy transfer within cells.

Mechanism of Action

The mechanism of action for inosine-5'-monophosphate sodium salt primarily involves its role as a substrate for various enzymes in nucleotide metabolism:

  1. Substrate for Inosine Monophosphate Dehydrogenase: This enzyme catalyzes the conversion of inosine-5'-monophosphate to xanthosine monophosphate, which is a key step in purine biosynthesis.
  2. Role in Signal Transduction: It acts as an allosteric regulator in certain pathways, influencing enzyme activity and cellular signaling processes.

The data supporting these mechanisms come from numerous biochemical studies that highlight its importance in cellular energy metabolism and signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to pale cream crystalline powder.
  • Solubility: Highly soluble in water; insoluble in organic solvents like ether.

Chemical Properties

  • Molecular Weight: 392.17 g/mol.
  • Melting Point: Not specified but typically stable under normal laboratory conditions.

Relevant Data

  • Heavy Metals Content: Should be less than 10 ppm.
  • Water Content: Typically ≤27% .
Applications

Inosine-5'-monophosphate sodium salt has several scientific uses:

  1. Biochemical Research: It is widely used as a substrate in studies involving nucleotide metabolism and enzyme kinetics.
  2. Cell Culture Media Supplementation: It enhances cell growth and proliferation when added to culture media.
  3. Signal Amplification Techniques: Utilized in methods such as Tyramide Signal Amplification for enhancing signals in immunohistochemistry .
  4. Pharmaceutical Development: Investigated for potential therapeutic applications due to its role in metabolic pathways.
Metabolic Integration and Biochemical Pathways

Purine Nucleotide Biosynthesis and Salvage Pathways

Inosine 5′-monophosphate (IMP) represents the first complete purine nucleotide synthesized during de novo biosynthesis, serving as the biochemical precursor for both adenine and guanine nucleotides. The de novo pathway constructs the purine ring system stepwise on phosphoribosyl pyrophosphate (PRPP), consuming glycine, glutamine, aspartate, and one-carbon units to generate IMP after ten enzymatic reactions. This pathway dominates in rapidly proliferating cells due to high nucleotide demands exceeding salvage capacity [1].

Concurrently, salvage pathways recycle preformed purine bases (hypoxanthine, guanine, adenine) via phosphoribosyltransferases:

  • Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts hypoxanthine to IMP using PRPP
  • Adenine phosphoribosyltransferase (APRT) salvages adenine to AMP

Table 1: Comparative Features of Purine Nucleotide Biosynthesis Pathways

FeatureDe Novo PathwaySalvage Pathway
Primary SubstratePRPP, amino acidsFree purine bases (hypoxanthine, adenine, guanine)
Energy CostHigh (multiple ATP equivalents)Low (single ATP equivalent)
Dominant Cell TypesProliferating cells (cancer, immune), hepatocytesTerminally differentiated cells (neurons, muscle)
IMP ProductionPrimary biosynthetic originSecondary from hypoxanthine recycling
Inhibition TargetIMP dehydrogenase (mycophenolic acid)HGPRT (genetic deficiency in Lesch-Nyhan syndrome)

Salvage efficiency exhibits tissue-specific variation; neurons and lymphocytes rely heavily on hypoxanthine salvage to IMP, whereas hepatocytes prioritize de novo synthesis [1] [5]. The sodium salt formulation of IMP (C₁₀H₁₁N₄O₈PNa₂) enhances solubility for experimental applications studying these pathways, particularly in cell culture systems where osmotic balance is critical [6].

Nucleotide Interconversion Mechanisms: IMP as Central Metabolic Node

IMP serves as the mandatory intermediate for bidirectional conversion between adenine and guanine nucleotides through discrete enzymatic branches:

  • GMP Branch: IMP undergoes NAD⁺-dependent dehydrogenation via IMP dehydrogenase (IMPDH) to xanthosine 5′-monophosphate (XMP), followed by GMPS-mediated amidation to GMP using glutamine and ATP [1].
  • AMP Branch: IMP is converted to adenylosuccinate by adenylosuccinate synthetase (GDP-dependent), then to AMP by adenylosuccinate lyase [1].

Table 2: Key Enzymes Governing IMP Interconversion

EnzymeReactionCofactors/RegulatorsPathological Significance
IMPDH (Type I/II)IMP → XMPNAD⁺, K⁺Target of immunosuppressants (mycophenolate); Overexpressed in cancers
GMPSXMP + ATP + Gln → GMP + AMP + GluATP, Mg²⁺Essential for guanine nucleotide synthesis; Amplified in IMPDH inhibitor resistance
Adenylosuccinate SynthetaseIMP + GTP + Aspartate → Adenylosuccinate + GDP + PiGTP (allosteric activator)Feedback inhibited by AMP; Mutations linked to autism spectrum disorders
Xanthine DehydrogenaseHypoxanthine → Xanthine → Uric acidFAD, Molybdenum cofactorElevated in lung adenocarcinoma; Supports purine catabolism under nutrient stress

The sodium salt of IMP facilitates experimental manipulation of these pathways due to its stability and membrane permeability in cellular assays. IMP’s central positioning enables rapid nucleotide pool balancing: during guanine nucleotide depletion, AMP synthesis increases, while adenine nucleotide excess diverts flux toward GMP [1] [7]. This interconversion flexibility becomes critical during metabolic stresses such as hypoxia or nutrient deprivation, where cancer cells upregulate xanthine dehydrogenase to degrade purines to uric acid, generating reactive oxygen species that support survival pathways [7].

Regulatory Roles in Purine Feedback Inhibition Systems

IMP and its derivatives govern purine metabolism through multilayered allosteric control:

  • De Novo Synthesis Regulation: IMP, AMP, and GMP allosterically inhibit PRPP amidotransferase, the first committed enzyme of de novo synthesis. This feedback loop prevents excessive purine synthesis when nucleotide pools are replete [1].
  • Branch-Specific Control:
  • AMP inhibits adenylosuccinate synthetase (AMP branch)
  • GMP inhibits IMP dehydrogenase (GMP branch)
  • Energy-Sensing Cross-Talk: GTP activates AMP synthesis while ATP activates GMP synthesis, creating reciprocal regulation that balances adenine/guanine nucleotides with cellular energy status [1].

Table 3: Allosteric Regulation Nodes in Purine Metabolism

Target EnzymeAllosteric InhibitorsAllosteric ActivatorsBiological Consequence
PRPP AmidotransferaseIMP, AMP, GMPPRPPLimits purine de novo synthesis initiation
IMPDHGMP (competitive)ATP, K⁺Controls guanylate pool size; Therapeutic target
Adenylosuccinate SynthetaseAMPGTPRegulates adenylate synthesis; GTP-dependent activation couples adenine synthesis to guanine sufficiency
Ribonucleotide ReductasedATP (all subunits)ATP (CDP/UDP reduction), dGTP (ADP reduction)Balances deoxynucleotide pools for DNA synthesis

Beyond metabolic feedback, IMP-derived metabolites function as signaling molecules:

  • Extracellular inosine (degradation product of IMP) activates thermogenesis in adipocytes via equilibrative nucleoside transporter 1 (ENT1) modulation. ENT1 inhibition elevates extracellular inosine, stimulating β-adrenergic receptor-independent cAMP/PKA signaling and UCP1 expression in brown adipose tissue [8].
  • IMP metabolism regulates adipocyte browning; IMPDH inhibition by mycophenolic acid increases Ucp-1 mRNA expression and reduces adipocyte size, demonstrating purine nucleotides' influence on energy expenditure pathways [2].
  • In cancer systems, IMP accumulation redirects purine intermediates toward salvage pathways, enabling nucleotide preservation during starvation. This metabolic rewiring depends on IMPDH downregulation and xanthine dehydrogenase upregulation [7].

Properties

Product Name

Inosine-5'-monophosphate sodium salt

IUPAC Name

disodium;[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate

Molecular Formula

C10H11N4Na2O8P

Molecular Weight

392.17 g/mol

InChI

InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1

InChI Key

AANLCWYVVNBGEE-JQAADMKISA-L

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3C([C@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

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